2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide
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Overview
Description
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide is a chemical compound that features a pyridine ring attached to a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of pyridine-3-carboxylic acid with hydrazinecarboxamide under specific conditions. One common method includes:
Starting Materials: Pyridine-3-carboxylic acid and hydrazinecarboxamide.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.
Purification: The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Produces pyridine oxides.
Reduction: Yields various hydrazine derivatives.
Substitution: Results in substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic uses.
Materials Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-(Pyridin-3-ylcarbonyl)hydrazinecarboxamide is unique due to its specific structure, which allows it to interact with a variety of biological targets and undergo diverse chemical reactions. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
98277-31-7 |
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Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(pyridine-3-carbonylamino)urea |
InChI |
InChI=1S/C7H8N4O2/c8-7(13)11-10-6(12)5-2-1-3-9-4-5/h1-4H,(H,10,12)(H3,8,11,13) |
InChI Key |
SAZRDMBNSXYCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)N |
Origin of Product |
United States |
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